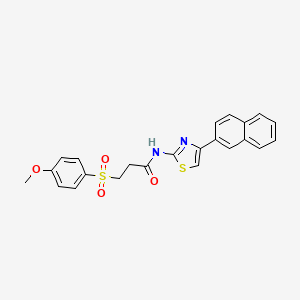
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C23H20N2O4S2 and its molecular weight is 452.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide, with the CAS number 941902-14-3, is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR), supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N2O4S2, with a molecular weight of 452.5 g/mol. The compound features a thiazole moiety linked to a naphthalene group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4S2 |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 941902-14-3 |
The biological activities of this compound are largely attributed to its ability to interact with various biological targets. Research indicates that compounds containing thiazole and sulfonamide moieties often exhibit significant pharmacological properties, including:
- Antitumor Activity : The thiazole ring is known for its role in anticancer agents. Studies have shown that derivatives of thiazole can induce apoptosis in cancer cells, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 .
- Antiviral Properties : Certain thiazole-containing compounds have demonstrated antiviral activity by inhibiting viral replication mechanisms. The presence of the methoxyphenyl group may enhance this activity by improving the compound's lipophilicity and cellular uptake .
- Anticonvulsant Effects : Some thiazole derivatives exhibit anticonvulsant properties, which may be linked to their ability to modulate neurotransmitter systems in the brain .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and phenyl rings significantly affect the biological activity of the compound. For instance:
- Substitution Patterns : The presence of electron-donating groups such as methoxy on the phenyl ring enhances cytotoxicity against various cancer cell lines. Conversely, electron-withdrawing groups tend to reduce activity .
- Thiazole Variations : Different substitutions on the thiazole ring can lead to variations in potency against specific targets. For example, compounds with halogenated phenyl groups showed increased activity compared to their non-halogenated counterparts .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antitumor Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects against human cancer cell lines (e.g., HT29 and Jurkat). Compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating promising anticancer properties .
- Antiviral Screening : In another study focusing on antiviral agents, certain thiazole derivatives were screened for their efficacy against viral replication in vitro. The results suggested that modifications at specific positions on the thiazole ring could enhance antiviral activity significantly .
- Neuropharmacological Effects : Research into anticonvulsant properties revealed that compounds with similar structures could effectively reduce seizure activities in animal models, suggesting potential therapeutic applications for epilepsy .
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-19-8-10-20(11-9-19)31(27,28)13-12-22(26)25-23-24-21(15-30-23)18-7-6-16-4-2-3-5-17(16)14-18/h2-11,14-15H,12-13H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRQFCXOXZQVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














